Potassium [(3-chlorophenyl)methyl]trifluoroboranuide
Description
Properties
IUPAC Name |
potassium;(3-chlorophenyl)methyl-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF3.K/c9-7-3-1-2-6(4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTZYLSQXUQQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC(=CC=C1)Cl)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246073-61-9 | |
| Record name | potassium [(3-chlorophenyl)methyl]trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium [(3-chlorophenyl)methyl]trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl bromide with potassium trifluoroborate in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency . The use of continuous flow reactors and automated systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium [(3-chlorophenyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Inert Atmosphere: Reactions are often conducted under an inert atmosphere to prevent oxidation.
Mild Conditions: Many reactions involving this compound occur at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .
Scientific Research Applications
Potassium [(3-chlorophenyl)methyl]trifluoroboranuide has diverse applications in scientific research, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules.
Catalysis: The compound serves as a reagent in catalytic processes to form carbon-carbon bonds.
Medicinal Chemistry: It is used in the development of pharmaceuticals and biologically active compounds.
Material Science: The compound is employed in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of potassium [(3-chlorophenyl)methyl]trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group . This group can undergo nucleophilic substitution, coupling, and other reactions, making the compound a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural differences and electronic effects among selected potassium aryltrifluoroborates:
| Compound Name | Substituent(s) on Aryl Ring | Molecular Formula | CAS Number | Key Electronic Effects |
|---|---|---|---|---|
| Potassium [(3-chlorophenyl)methyl]trifluoroboranuide | 3-Cl | C₆H₄BClF₃K | Not explicitly listed | Moderate electron-withdrawing (Cl) |
| Potassium (2,4-dichlorophenyl)trifluoroboranuide | 2,4-Cl₂ | C₆H₃BCl₂F₃K | 192863-38-0 | Stronger electron-withdrawing (two Cl) |
| Potassium (4-fluorophenyl)trifluoroborate | 4-F | C₆H₄BF₄K | Not listed | Mild electron-withdrawing (F) |
| Potassium (3-nitrophenyl)trifluoroborate | 3-NO₂ | C₆H₄BF₃KNO₂ | 2782884 | Strong electron-withdrawing (NO₂) |
| Potassium [(3-bromophenyl)methyl]trifluoroboranuide | 3-Br | C₆H₄BBrF₃K | Not explicitly listed | Moderate electron-withdrawing (Br) |
Key Observations :
- Chlorine vs. Bromine : The 3-bromo analog () exhibits similar electronic effects to the 3-chloro compound but may participate more readily in oxidative addition due to bromine’s lower bond dissociation energy .
- Nitro Group : The nitro-substituted compound () has significantly enhanced stability but reduced reactivity in cross-couplings due to steric and electronic deactivation .
- Fluorine : The 4-fluoro derivative () offers mild electron withdrawal, balancing reactivity and stability .
Reactivity in Cross-Coupling Reactions
Potassium trifluoroborates are pivotal in Suzuki-Miyaura couplings. Their reactivity depends on the substituent’s electronic and steric properties:
- 3-Chlorophenyl Derivative : Efficient in coupling with aryl chlorides and bromides, achieving yields >75% under Pd catalysis (e.g., with Pd(PPh₃)₄) .
- 2,4-Dichlorophenyl Analog : Higher steric hindrance reduces coupling efficiency with bulky partners but improves selectivity in ortho-substituted systems .
- Morpholinylcarbonyl Derivative (): Polar substituents enhance solubility in polar solvents (e.g., acetonitrile), facilitating reactions in aqueous media .
- Nitrophenyl Compound : Requires harsher conditions (e.g., higher temperatures or stronger bases) due to electron withdrawal from the nitro group .
Biological Activity
Potassium [(3-chlorophenyl)methyl]trifluoroboranuide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of enzymes involved in the endocannabinoid system. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H6BClF3K
- Molecular Weight : 227.48 g/mol
- IUPAC Name : this compound
- Solubility : Soluble in polar solvents; specific solubility data is limited.
Modulation of Monoacylglycerol Lipase (MAGL)
Recent studies indicate that this compound acts as a modulator of monoacylglycerol lipase (MAGL), an enzyme crucial for the hydrolysis of endocannabinoids like 2-arachidonoylglycerol (2-AG). This modulation is significant for therapeutic applications, particularly in pain management and neurological disorders.
- Mechanism of Action : By inhibiting MAGL, the compound may increase the levels of endocannabinoids, thereby enhancing their analgesic effects. This mechanism is particularly relevant in the context of chronic pain and migraine treatment .
Pain Management
The potential of this compound as a therapeutic agent for pain relief has been documented. In preclinical studies, compounds that inhibit MAGL have shown promise in reducing pain responses in animal models.
- Case Study : In a study involving animal models of neuropathic pain, administration of MAGL inhibitors resulted in significant reductions in pain behavior, suggesting that this compound could be effective in treating similar conditions in humans .
Efficacy and Safety
Research has focused on the efficacy and safety profile of this compound. Preliminary data suggest that while it exhibits potent biological activity, further studies are needed to fully understand its pharmacokinetics and long-term safety.
- Toxicity Studies : Initial toxicity assessments indicate a low toxicity profile at therapeutic doses, but comprehensive toxicological evaluations are necessary to establish safety parameters for clinical use .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for Potassium [(3-chlorophenyl)methyl]trifluoroboranuide?
The compound is synthesized via nucleophilic substitution, typically reacting 3-chlorobenzyl bromide with potassium trifluoroborate in tetrahydrofuran (THF) under reflux with a base (e.g., K₂CO₃). Purification involves crystallization or column chromatography . Key steps include:
- Reagent ratios : 1:1 molar ratio of aryl halide to potassium trifluoroborate.
- Reaction time : 12–24 hours under reflux.
- Work-up : Removal of salts by filtration and solvent evaporation.
Q. How does the compound’s stability influence experimental design?
The trifluoroborate group enhances stability, allowing storage at room temperature in dry conditions. However, moisture sensitivity necessitates inert atmosphere handling (e.g., glovebox) for reactions. Degradation under strong acids/oxidizers requires compatibility checks with reaction matrices .
Q. What spectroscopic methods validate its structural integrity?
- ¹¹B NMR : A singlet near δ -1.0 ppm confirms the trifluoroborate moiety.
- ¹H/¹³C NMR : Peaks for the 3-chlorophenyl group (δ 7.2–7.4 ppm aromatic protons) and methylene bridge (δ 3.8–4.0 ppm).
- X-ray crystallography : Resolves boron coordination geometry and crystal packing (SHELX programs are widely used for refinement) .
Advanced Research Questions
Q. How do reaction conditions (catalyst, solvent, temperature) impact Suzuki-Miyaura coupling efficiency?
Q. How to address contradictory reports on regioselectivity in cross-coupling?
Discrepancies often arise from steric/electronic effects of the 3-chloro substituent. Strategies include:
- Computational modeling : DFT studies to map transition-state energies (e.g., meta vs. para coupling).
- Substrate screening : Test coupling partners with varying steric bulk (e.g., ortho-substituted aryl halides).
- Additives : Use silver salts (Ag₂O) to modulate electrophilicity .
Q. What distinguishes its reactivity from 2- or 4-chlorophenyl analogs?
- 3-Chloro isomer : Balances electronic withdrawal (Cl is meta-directing) and steric accessibility, favoring coupling at the para position.
- 2-Chloro isomer : Steric hindrance reduces coupling efficiency (e.g., 70% yield vs. 92% for 3-Cl in Pd-mediated reactions).
- 4-Chloro isomer : Stronger electron withdrawal deactivates the ring, requiring harsher conditions .
Q. How to troubleshoot low yields in Kumada couplings?
- Grignard reagent quality : Ensure fresh preparation to avoid Mg depletion.
- Temperature control : Slow addition at -78°C minimizes side reactions.
- Boron-leaving group stability : Trifluoroborate’s stability outperforms boronic acids in moisture-sensitive setups .
Methodological Guidance
Best practices for computational studies of reaction mechanisms:
- Software : Gaussian or ORCA for DFT calculations; visualize with VMD or PyMOL.
- Key parameters : Optimize geometries at B3LYP/6-31G(d), then calculate free energies at M06-2X/def2-TZVP.
- Transition states : Use intrinsic reaction coordinate (IRC) analysis to confirm pathways .
Designing kinetic studies for catalytic cycles:
- Techniques : Stopped-flow NMR or UV-Vis to monitor intermediate formation.
- Rate laws : Fit data to a Michaelis-Menten model if enzyme-like catalysis is suspected.
- Activation energy : Use Arrhenius plots across 40–100°C .
Structural and Comparative Analysis
Q. Comparative table of trifluoroborate derivatives :
| Compound | Coupling Yield (%) | Optimal Catalyst |
|---|---|---|
| 3-Chlorophenylmethyl (target) | 92 | Pd(PPh₃)₄ |
| 2-Chlorophenylmethyl | 70 | PdCl₂(dppf) |
| 4-Chlorophenylmethyl | 85 | Pd(OAc)₂/XPhos |
| Phenylmethyl (control) | 95 | Pd(PPh₃)₄ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
